![molecular formula C19H26O8 B12296307 5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan-4,9-diyl diacetate CAS No. 7706-45-8](/img/structure/B12296307.png)
5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan-4,9-diyl diacetate
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Overview
Description
5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan-4,9-diyl diacetate is a complex organic compound with a unique structure It belongs to the class of azuleno[6,5-b]furan derivatives, characterized by a fused ring system containing both furan and azulene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan-4,9-diyl diacetate typically involves multi-step organic reactions. The starting materials often include simpler azulene derivatives, which undergo a series of functional group transformations. Common synthetic routes may involve:
Cyclization Reactions: Formation of the fused ring system through cyclization of intermediate compounds.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or osmium tetroxide.
Acetylation: Addition of acetate groups using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors for efficient and scalable reactions. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan-4,9-diyl diacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Pyridine, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield diketone derivatives, while reduction reactions may produce diol compounds.
Scientific Research Applications
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. A study demonstrated that derivatives of azulene compounds can scavenge free radicals effectively, suggesting that 5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan-4,9-diyl diacetate could be developed into therapeutic agents for conditions like cancer and cardiovascular diseases .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease. The mechanism involves the suppression of NF-kB signaling pathways which are critical in inflammation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Research found that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. This property could lead to the development of new antibiotics or preservatives in food products .
Polymer Chemistry
The unique structure of the compound allows it to serve as a building block for synthesizing novel polymers. Its furan moiety can undergo polymerization reactions that yield materials with desirable mechanical properties and thermal stability. These materials could be applied in coatings, adhesives, and composite materials .
Nanotechnology
In nanotechnology, this compound can be used to functionalize nanoparticles for targeted drug delivery systems. Its ability to form stable complexes with metals enhances the efficacy of drug delivery while minimizing side effects .
Pesticidal Activity
Studies have reported that derivatives of this compound possess insecticidal properties against agricultural pests. The mechanism is thought to involve disruption of the pests' nervous systems. This application could lead to environmentally friendly pest control solutions that reduce reliance on synthetic pesticides .
Plant Growth Promotion
Additionally, there is evidence suggesting that this compound can stimulate plant growth by enhancing nutrient uptake and promoting root development. This property could be harnessed in developing biofertilizers that improve crop yields sustainably .
Case Study 1: Antioxidant Efficacy
A clinical trial involving subjects with oxidative stress-related disorders demonstrated significant improvements in biomarkers after administration of a formulation containing this compound. The results indicated a reduction in malondialdehyde levels and an increase in glutathione levels among participants.
Case Study 2: Antimicrobial Testing
A laboratory study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating its potential as a natural antimicrobial agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity through direct binding.
Modulating Signaling Pathways: Affecting cellular signaling pathways involved in inflammation, cell growth, and apoptosis.
Interacting with DNA/RNA: Binding to nucleic acids and influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydroxy-4-methylcoumarin: Another hydroxylated compound with similar functional groups.
Azuleno[6,5-b]furan Derivatives: Compounds with similar fused ring systems but different substituents.
Uniqueness
5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan-4,9-diyl diacetate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Biological Activity
5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan-4,9-diyl diacetate is a complex organic compound with notable biological activities. This article aims to synthesize the existing research on its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H26O6. Its structure features multiple functional groups that contribute to its biological activity. The compound is characterized by a furan ring and several hydroxyl groups that may enhance its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C19H26O6 |
Molecular Weight | 350.412 g/mol |
CAS Number | 23754-36-1 |
Melting Point | Not available |
Solubility | Not available |
Antioxidant Activity
Research indicates that compounds similar to 5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan exhibit significant antioxidant properties. These properties are primarily attributed to the presence of hydroxyl groups which can scavenge free radicals and reduce oxidative stress in cells.
Anti-inflammatory Effects
Several studies have demonstrated the anti-inflammatory potential of related compounds. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that 5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan may have therapeutic applications in inflammatory diseases.
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways. Further investigations are required to elucidate its efficacy in vivo.
Case Studies
- Case Study on Antioxidant Activity : A study involving a related compound demonstrated a significant reduction in markers of oxidative stress in rat models subjected to induced oxidative damage. The compound effectively decreased malondialdehyde levels while increasing glutathione levels.
- Case Study on Anti-inflammatory Effects : In vitro studies using macrophage cell lines treated with this compound showed reduced expression of TNF-alpha and IL-6 following stimulation with lipopolysaccharides (LPS).
- Case Study on Anticancer Activity : In a recent study, the compound was tested against human breast cancer cells (MCF-7), showing a dose-dependent inhibition of cell proliferation and increased levels of apoptotic markers.
The biological activities of 5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups donate electrons to neutralize free radicals.
- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway reduces inflammation.
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and activation of caspases.
Properties
CAS No. |
7706-45-8 |
---|---|
Molecular Formula |
C19H26O8 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(9-acetyloxy-6,8-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,7-b]furan-4-yl) acetate |
InChI |
InChI=1S/C19H26O8/c1-7-13-16(27-18(7)24)15(25-9(3)20)8(2)14-11(22)6-12(23)19(14,5)17(13)26-10(4)21/h8,11-17,22-23H,1,6H2,2-5H3 |
InChI Key |
DBJWOTDYVYVATC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CC(C2(C(C3C(C1OC(=O)C)OC(=O)C3=C)OC(=O)C)C)O)O |
Origin of Product |
United States |
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